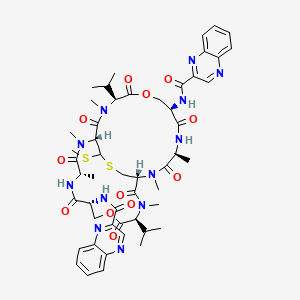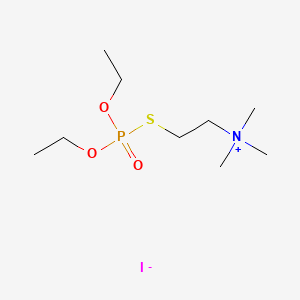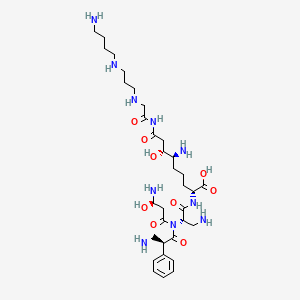
Eledoisin
Descripción general
Descripción
La eledoísina es un undecapéptido de origen molusco, que pertenece a la familia de neuropéptidos de las taquikininas. Fue aislada por primera vez de las glándulas salivales posteriores de dos especies de moluscos, Eledone muschata y Eledone aldovandi, que pertenecen al orden octopod de los Cefalópodos . La eledoísina tiene la secuencia de aminoácidos pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 (qPSKDAFIGLM-NH2), donde pGlu y q representan el ácido pirroglutamático .
Aplicaciones Científicas De Investigación
La eledoísina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Mecanismo De Acción
La eledoísina ejerce sus efectos uniéndose a los receptores de taquikinina, específicamente los receptores NK2 y NK3 . Al unirse, activa las vías de señalización intracelular que conducen a diversas respuestas fisiológicas, como la vasodilatación, el aumento de la permeabilidad capilar y la contracción del músculo liso . Los objetivos moleculares incluyen los receptores acoplados a proteínas G (GPCR) que median estos efectos .
Análisis Bioquímico
Biochemical Properties
Eledoisin interacts with various enzymes and proteins, particularly the tachykinin receptors . It shares a common amidated carboxypeptide sequence with Substance P, Substance K, neuromidin K, and physalaemin . The invariant “Phe7” residue in this compound is probably required for receptor binding .
Cellular Effects
This compound influences cell function by interacting with specific receptors on the cell surface . It has been shown to cause a variety of hemodynamic changes in the heart and circulation . This compound also stimulates extravascular smooth muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, particularly the tachykinin receptors . It is a potent vasodilator and increases capillary permeability .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, studies have investigated the cardiovascular dynamics of this compound in anesthetized dogs .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Rapid intravenous injections of this compound cause short-lasting hypotension . Doses of 0.0004 and 0.002 µg/kg decreased the mean arterial blood pressure, while higher doses reduced the blood pressure significantly .
Metabolic Pathways
It is known that this compound is a member of the tachykinin family of neuropeptides, which are involved in a variety of physiological processes .
Subcellular Localization
Based on its role as a neuropeptide, it is likely that it is localized in the cytoplasm of cells .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La eledoísina se puede sintetizar mediante la síntesis de péptidos en fase sólida (SPPS), un método común para producir péptidos. El proceso implica la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los aminoácidos están protegidos por grupos específicos para evitar reacciones no deseadas. Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se desprotege para obtener el producto final .
Métodos de producción industrial
La producción industrial de eledoísina implica SPPS a gran escala, que se optimiza para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar la pureza y la calidad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
La eledoísina experimenta varias reacciones químicas, incluyendo:
Reducción: Las reacciones de reducción pueden revertir la oxidación de la mettionina sulfoxido a metionina.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno (H2O2) se utiliza comúnmente para reacciones de oxidación.
Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) para las reacciones de reducción.
Principales productos formados
Oxidación: Mettionina sulfoxido.
Reducción: Metionina.
Sustitución: Diversos análogos de eledoísina con secuencias de aminoácidos modificadas.
Comparación Con Compuestos Similares
La eledoísina se compara con otros péptidos de taquikinina, como:
Sustancia P: Comparte efectos similares, pero tiene una secuencia de aminoácidos diferente.
Neuroquinina A (NKA): Otra taquikinina con actividades fisiológicas similares.
Neuroquinina B (NKB): Similar a la eledoísina, pero con afinidades de receptor distintas.
Kassinin: Una taquikinina no mamífera con efectos comparables.
Fisalaemina: Otra taquikinina no mamífera con actividades similares.
La singularidad de la eledoísina radica en su secuencia de aminoácidos específica y su origen en moluscos, lo que la distingue de otras taquikininas .
Propiedades
IUPAC Name |
(3S)-3-[[(2S)-6-amino-2-[[(2S)-3-hydroxy-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72)/t30-,31-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPVIWBPZMVSH-FCKMLYJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85N13O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046926 | |
| Record name | Eledoisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1188.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-25-0 | |
| Record name | Eledoisin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eledoisin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















